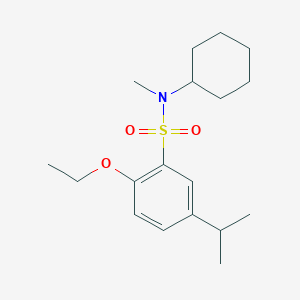

N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-ethoxy-N-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3S/c1-5-22-17-12-11-15(14(2)3)13-18(17)23(20,21)19(4)16-9-7-6-8-10-16/h11-14,16H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHIPQWEWANPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N(C)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from the appropriate benzene derivative. The general synthetic route includes:

Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

Sulfonation: The amine is then sulfonated to introduce the sulfonamide group.

Alkylation: The cyclohexyl, ethoxy, and propan-2-yl groups are introduced through alkylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

N-Substituent Effects: The target compound’s N-cyclohexyl and N-methyl groups likely reduce solubility in aqueous media compared to unsubstituted analogs (e.g., ). However, these groups may enhance binding to hydrophobic protein pockets.

Ring Substituent Variations: Ethoxy (target) vs. Isopropyl at 5-position (common in ): A conserved feature suggesting a role in hydrophobic interactions or steric stabilization.

Bromine in may alter electronic properties and reactivity, possibly influencing antimicrobial or cytotoxic activity.

Biological Activity

N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Sulfonamides, including the compound , have been studied for various biological activities such as:

- Antimicrobial Activity : Many sulfonamides exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through various pathways, including inhibition of cyclooxygenase (COX) enzymes.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit enzymes related to inflammatory pathways, such as COX enzymes, which are crucial in the production of prostaglandins.

- Calcium Channel Modulation : Research indicates that some sulfonamides can affect calcium channels, which play a critical role in cardiovascular function and may influence blood pressure regulation .

- Antimicrobial Mechanism : By targeting bacterial folic acid synthesis, this compound could serve as an effective antibacterial agent against certain pathogens .

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives similar to this compound:

- Cardiovascular Study : A study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Results indicated significant alterations in perfusion pressure upon administration of specific sulfonamide derivatives .

- Anti-inflammatory Research : In vivo studies demonstrated that certain sulfonamide compounds reduced carrageenan-induced paw edema in rats, indicating potent anti-inflammatory properties .

- Antimicrobial Efficacy : Evaluation of antimicrobial activity showed that specific derivatives had minimum inhibitory concentrations (MIC) that were effective against common bacterial strains such as E. coli and S. aureus .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models suggest that various factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile.

Table 2: Pharmacokinetic Parameters

| Parameter | Value/Description |

|---|---|

| Absorption | High bioavailability expected |

| Distribution | Lipophilic nature may enhance tissue penetration |

| Metabolism | Hepatic metabolism likely |

| Excretion | Renal excretion anticipated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.